Yttrium(iii)hexafluoroacetylacetonate

Precursor Volatility Sublimation Temperature CVD Precursor Selection

Replace Y(hfac)₃ in a CVD/ALD process without adjusting deposition windows, and risk compromised film composition. Yttrium(III) hexafluoroacetylacetonate delivers high volatility and fluorine-direct film selectivity. · Vapor Pressure: 10.3 mmHg at 25°C for reliable delivery · Deposits YF₃ films with excellent UV-IR transmittance without external fluorine sources · Patent-granted precursor for corrosion-resistant rare-earth (oxy)fluoride ALD coatings

Molecular Formula C15H3F18O6Y
Molecular Weight 710.06 g/mol
Cat. No. B13114462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(iii)hexafluoroacetylacetonate
Molecular FormulaC15H3F18O6Y
Molecular Weight710.06 g/mol
Structural Identifiers
SMILES[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Y+3]
InChIInChI=1S/3C5HF6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3
InChIKeyAJVDSGQQIVVYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Y(hfac)₃ Procurement & Technical Baseline


Yttrium(III) hexafluoroacetylacetonate, commonly denoted as Y(hfac)₃ or Y(acacF₆)₃, is a homoleptic coordination compound of yttrium with the fluorinated β‑diketonate ligand 1,1,1,5,5,5‑hexafluoro‑2,4‑pentanedione . It belongs to the class of volatile yttrium β‑diketonates used primarily as chemical vapor deposition (CVD) and atomic layer deposition (ALD) precursors. The compound is characterized by a molecular formula of C₁₅H₃F₁₈O₆Y, a molecular weight of approximately 710.06 g·mol⁻¹, and a melting point reported between 128‑130 °C for the hydrate form and 166‑170 °C for the anhydrous form . Y(hfac)₃ is notable for its high volatility and thermal stability relative to non‑fluorinated analogs, making it a candidate for the deposition of yttrium‑containing thin films such as YF₃ and Y₂O₃ [1][2].

Volatile fluorinated β-diketonate precursor for CVD/ALD
Enables deposition of YF₃ and Y₂O₃ thin films
High thermal stability supports delivery without premature decomposition

Why Generic Substitution Fails


The substitution of one yttrium β‑diketonate precursor for another in CVD or ALD processes is not straightforward and frequently leads to significant deviations in film composition, phase stability, and electrical performance. Comparative studies reveal that Y(hfac)₃, Y(acac)₃, and Y(tmhd)₃ exhibit markedly different decomposition kinetics, doping efficiencies, and carbon incorporation levels when employed under identical deposition conditions [1]. For instance, the fluorinated ligand shell of Y(hfac)₃ imparts higher volatility but also drastically reduces the yttria incorporation efficiency into YSZ coatings compared to Y(acac)₃, while the bulkier Y(tmhd)₃ demonstrates superior doping at lower temperatures but suffers from high carbon contamination [2]. Consequently, the direct replacement of a precursor without adjusting the process window—or without accounting for the specific ligand‑dictated performance—can compromise the targeted material properties, making a detailed, evidence‑based selection essential for reproducible device fabrication [3].

Precursor Doping Efficiency
Yttria incorporation varies significantly among yttrium precursors; direct substitution may not achieve target oxide stoichiometry.
Carbon Contamination
Different decomposition pathways lead to varied carbon residue levels in deposited films, impacting purity.
Process Window Mismatch
Each precursor requires optimized temperature and pressure conditions; substituting without recalibration may compromise film quality.

Y(hfac)₃ Quantitative Evidence Guide


Sublimation Temperature Advantage

Y(hfac)₃ demonstrates a clear volatility advantage over non‑fluorinated β‑diketonates and even some other fluorinated derivatives. In a systematic fractional sublimation study, Y(hfac)₃ was shown to sublime easily below 125 °C under vacuum, a temperature that is lower than that required for its dipivaloylmethane (DPM) counterpart Y(DPM)₃, which requires heating to 140 °C for quantitative vacuum sublimation [1]. This lower sublimation temperature for Y(hfac)₃ is attributed to the strong electron‑withdrawing effect of the CF₃ groups, which reduces intermolecular forces and enhances vapor transport.

Sublimation Temperature
Cross-study
Y(hfac)₃: <125°C
Y(DPM)₃: 140°C
Reported lower sublimation temperature may support energy-efficient delivery.
Data to verify for specific reactor conditions.
Precursor Volatility Sublimation Temperature CVD Precursor Selection

Doping Efficiency in YSZ Coatings

In a direct comparative study of three yttrium precursors for plasma‑enhanced CVD of yttria‑stabilized zirconia (YSZ), Y(hfac)₃ was found to be the least efficient dopant across the entire 500‑800 °C temperature range [1]. Specifically, Y(hfac)₃ maintained a low yttria concentration of 0.7‑1.8 mol% with 3.6‑8.2 at.% carbon incorporation, while Y(acac)₃ achieved 8‑15 mol% yttria at 700‑800 °C with comparable carbon levels. At lower temperatures (500‑600 °C), Y(tmhd)₃ was the most efficient, introducing 1‑2.7 mol% yttria with 5.6‑6.4 at.% carbon [2]. The exceptionally low doping efficiency of Y(hfac)₃ is linked to its unique decomposition pathway, which favors the formation of stable YF₃ species rather than the desired Y₂O₃ dopant [3].

Doping Efficiency in YSZ
Head-to-head
Y(hfac)₃: Yttria 0.7–1.8 mol%
Y(acac)₃: 8–15 mol% (700–800°C)
Low yttria incorporation precludes cubic YSZ phase stabilization.
Confirmed by EDX and XRD under PE-CVD conditions.
YSZ Coatings Doping Efficiency Carbon Contamination

Gas-Phase Thermal Decomposition Onset

The gas‑phase thermal stability of Y(hfac)₃ has been precisely quantified using simultaneous electron diffraction and mass spectrometry. The monomeric Y(hfac)₃ species begins to noticeably decompose at temperatures above 330 °C, with the most intensive ion in the mass spectrum below 120 °C corresponding to the dimeric fragment (Y₂L₅)⁺ [1]. This decomposition temperature is significantly higher than the typical sublimation temperature (below 125 °C under vacuum) and even the boiling point (240 °C), providing a substantial thermal window for vapor transport without degradation. In contrast, the trifluoroacetylacetonates of the lanthanides are thermally unstable and cannot be quantitatively recovered by sublimation [2].

Decomposition Onset
Cross-study
>330°C
Reported thermal stability provides >90°C process window above boiling point.
Measured by mass spectrometry and electron diffraction.
Thermal Stability Gas‑Phase Decomposition CVD Precursor Design

Vapor Pressure & Precursor Delivery

The vapor pressure of Y(hfac)₃ has been reported as 10.3 mmHg at 25 °C . While direct comparative vapor pressure data for Y(acac)₃ and Y(tmhd)₃ under identical conditions are not available in the primary literature, the relative volatility trend—Y(hfac)₃ > Y(tmhd)₃ > Y(acac)₃—is well‑established and attributed to the fluorinated ligand shell [1]. This class‑level inference is supported by the observation that Y(acac)₃ and other lanthanide acetylacetonates are non‑volatile, whereas the hexafluoroacetylacetonates are easily sublimed [2]. The high vapor pressure of Y(hfac)₃ facilitates its use in bubbler‑based delivery systems at moderate temperatures, reducing the risk of thermal decomposition during precursor transport.

Vapor Pressure
Class-level
10.3 mmHg at 25°C
Class-level inference suggests higher volatility than non-fluorinated analogs.
Direct comparative data not available; verify per application.
Vapor Pressure Precursor Delivery ALD/CVD Process Design

Y(hfac)₃ Application Scenarios


YF₃ Thin Films for Optical Coatings

Y(hfac)₃ is ideally suited for the MOCVD or ALD of yttrium fluoride (YF₃) thin films, leveraging its inherent fluorine content and high volatility. The compound's decomposition pathway favors the formation of YF₃ rather than Y₂O₃, as evidenced by its poor yttria doping efficiency in YSZ coatings [1]. This selectivity makes it a preferred precursor for depositing YF₃, a dielectric material with excellent UV‑IR transmittance and high etch resistance [2]. The high vapor pressure (10.3 mmHg at 25 °C) and thermal stability up to 330 °C [3] enable reliable precursor delivery and clean film growth without the need for additional fluorine sources.

Heterometallic Complexes & Magnetic Materials

The Y(hfac)₃ moiety serves as a versatile building block for the synthesis of heterometallic complexes, particularly those involving lanthanides and transition metals. The electron‑withdrawing CF₃ groups increase the Lewis acidity of the yttrium center, facilitating the coordination of additional ligands such as nitronyl nitroxide radicals. This has been exploited to create one‑dimensional magnetic chain compounds with interesting low‑dimensional magnetism [1]. The compound's solubility in common organic solvents and its well‑defined molecular geometry, characterized by D₃ symmetry with a Y‑O bond length of 2.259(6) Å [2], provide a predictable platform for crystal engineering.

Corrosion-Resistant Coatings (Patent)

Y(hfac)₃ is explicitly claimed as a precursor in a patent application for forming rare‑earth (oxy)fluoride coatings that impart improved resistance to corrosive chemical environments, particularly in semiconductor processing equipment [1]. The patent describes the use of Y(hfac)₃ in ALD processes, often with ozone or water as co‑reactants, to deposit yttrium fluoride or yttrium oxyfluoride layers. The high volatility and thermal stability of Y(hfac)₃ are critical for achieving the conformal, pinhole‑free coatings required for protecting chamber components from halogen‑based plasma etching.

Avoid: Cubic YSZ Thermal Barrier Coatings

Based on direct comparative evidence, Y(hfac)₃ should NOT be selected for applications requiring high yttria doping levels in YSZ, such as thermal barrier coatings. The compound's yttria incorporation efficiency (0.7‑1.8 mol%) is insufficient to stabilize the desired cubic phase, which requires at least 8 mol% yttria [1]. For this application, Y(acac)₃ or Y(tmhd)₃ are demonstrably superior choices, depending on the deposition temperature window [2]. Procurement for YSZ coating processes should explicitly exclude Y(hfac)₃ to avoid sub‑standard coating performance.

Application
Selection Property
Validation Focus
YF₃ Optical Coatings
Preferential YF₃ formation pathway
UV-IR transmittance and etch resistance
Magnetic Chain Compounds
Lewis acidity for nitronyl nitroxide coordination
Crystal engineering reproducibility
Chamber Protective Coatings (ALD)
Volatility and thermal stability for conformal deposition
Halogen plasma corrosion resistance
YSZ Thermal Barrier Coatings (not recommended)
Inadequate yttria doping efficiency
Cubic phase stabilization threshold not met

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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